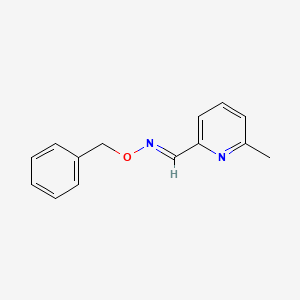

2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime

Description

Chemical Identity:

2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime is a substituted oxime derivative. Its core structure consists of a 6-methylpyridine ring linked to an aldehyde group that forms an oxime (C=N-OH). The O-(phenylmethyl) substitution introduces a benzyl group at the oxime oxygen, enhancing steric bulk and lipophilicity .

Properties

IUPAC Name |

(E)-1-(6-methylpyridin-2-yl)-N-phenylmethoxymethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-12-6-5-9-14(16-12)10-15-17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISKZGJZNWBKSC-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=NOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)/C=N/OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70289-35-9 | |

| Record name | 2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYL-2-PYRIDINEALDOXIME O-BENZYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with benzylhydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acids.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

Oxidation: Pyridinecarboxylic acids.

Reduction: Amines.

Substitution: Compounds with different functional groups replacing the phenylmethyl group.

Scientific Research Applications

Organic Synthesis

2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime serves as an important intermediate in organic synthesis. The oxime functional group allows for the preparation of various derivatives, including:

- Ketones and Aldehydes : Through oxidation processes.

- Amines : Via reduction reactions.

The compound's versatility makes it a valuable building block for synthesizing more complex organic molecules.

Coordination Chemistry

The compound can function as a ligand in coordination chemistry, forming complexes with metal ions. This property is significant for developing catalysts and materials with specific electronic or magnetic properties. The pyridine ring can participate in π-π interactions, enhancing the stability of metal-ligand complexes .

Biological Applications

Research indicates potential biological applications for this compound:

- Enzyme Mechanism Studies : It can act as a probe in biochemical assays to study enzyme mechanisms.

- Pharmacological Potential : The compound's structure may lead to interactions with biological targets, making it a candidate for drug development against diseases like cancer and neurodegenerative disorders .

Case Study 1: Oxime Derivatives in Drug Development

A study focused on synthesizing novel pyrazole oxime derivatives demonstrated that modifications to similar structures could yield compounds with significant acaricidal and insecticidal activities. Such findings suggest that compounds like this compound could be explored further for their potential bioactivity against pests and pathogens .

Case Study 2: Ligand Design for Catalysis

Research into C–H bond functionalization using oxime derivatives showed that compounds similar to this compound could enhance catalytic activity in oxidative coupling reactions. This highlights the importance of oxime groups in developing new catalytic systems for organic transformations .

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Key Identifiers :

Physico-Chemical Properties :

- Molecular Weight : 227.28 g/mol (estimated).

- Structure : Features a planar pyridine ring with electron-withdrawing effects, a methyl group at position 6 (enhancing steric hindrance), and a benzyl ether on the oxime oxygen (improving solubility in organic solvents) .

Applications :

Used in coordination chemistry as a ligand for transition metals and as an intermediate in organic synthesis .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares the target compound with analogous pyridinecarboxaldehyde oxime derivatives:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications/Properties |

|---|---|---|---|---|

| Target Compound (O-benzyl) | C₁₄H₁₅N₂O | 6-methylpyridine, O-benzyl oxime | 227.28 | Chelation, organic synthesis |

| 2-Pyridinecarboxaldehyde oxime (base) | C₇H₈N₂O | 6-methylpyridine, oxime | 136.15 | Ligand for metal ions, intermediates |

| O-[(cyclohexylamino)carbonyl]oxime (NSC 162307) | C₁₃H₁₇N₃O₂ | O-carbamoyl (cyclohexylamino) oxime | 255.30 | Pharmaceutical research (NSC entry) |

| Propanoic acid, phenylmethyl ester | C₁₀H₁₂O₂ | Benzyl ester of propanoic acid | 164.20 | Flavor/fragrance industry |

Key Observations :

NSC 162307 () replaces the benzyl group with a carbamoyl-cyclohexylamino moiety, introducing hydrogen-bonding capability and altering reactivity toward nucleophiles .

Reactivity: The base oxime (C₇H₈N₂O) is prone to tautomerization (syn-anti isomerism), while the O-benzyl derivative stabilizes the oxime via steric protection, reducing isomerization . Propanoic acid, phenylmethyl ester () lacks the pyridine ring but shares a benzyl group, highlighting divergent applications (e.g., fragrance vs. coordination chemistry) .

Safety Profiles :

- The base oxime (6-methylpyridine-2-carbaldehyde oxime) is classified under GHS revision 8 with specific handling requirements for skin/eye irritation . The benzyl derivative may pose additional risks due to increased volatility or bioaccumulation.

Biological Activity

Introduction

2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime is an organic compound that has garnered attention in various fields, including chemistry and biology. This compound is characterized by its unique structural features, which include a pyridine ring substituted with a methyl group and an oxime group bonded to a phenylmethyl group. Its biological activity is of particular interest due to its potential applications in enzyme studies and as a biochemical probe.

Structural Overview

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C12H13N2O

- Molecular Weight : 201.25 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with benzylhydroxylamine. The reaction is generally conducted under mild conditions, often utilizing sodium hydroxide or potassium carbonate to facilitate the formation of the oxime bond.

Reaction Scheme :

- Starting Material : 6-methyl-2-pyridinecarboxaldehyde

- Reagent : Benzylhydroxylamine

- Conditions : Mild base, room temperature or slightly elevated temperatures.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Methyl-2-pyridinecarboxaldehyde | Lacks oxime group | Basic pyridine derivative |

| 2-Pyridinecarboxaldehyde | Lacks both methyl and oxime groups | Simple aldehyde |

| 6-Methoxy-2-pyridinecarboxaldehyde | Contains a methoxy group | Different reactivity profile |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of these target molecules. Additionally, the pyridine ring facilitates π-π interactions that stabilize binding.

Applications in Research

- Enzyme Studies : This compound serves as a valuable probe in biochemical assays to investigate enzyme mechanisms.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with metal ions.

- Specialty Chemicals Production : Utilized in the synthesis of specialty chemicals due to its reactive functional groups.

Case Studies and Research Findings

Recent studies have highlighted the potential biological activities associated with oxime derivatives similar to this compound:

- A study demonstrated that oxime derivatives exhibit significant acaricidal activity against Tetranychus cinnabarinus, showcasing the potential for agricultural applications .

- Other derivatives have shown moderate insecticidal activities against pests like Plutella xylostella and Aphis craccivora, indicating a broader spectrum of biological activity .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism | Concentration Tested | Activity Observed |

|---|---|---|---|

| Acaricidal | Tetranychus cinnabarinus | 200 μg/mL | Excellent (100% inhibition) |

| Insecticidal | Plutella xylostella | 50 μg/mL | Outstanding activity observed |

| Insecticidal | Aphis craccivora | 200 μg/mL | Moderate activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime?

- Methodology :

- Step 1 : Start with 6-methyl-2-pyridinecarboxaldehyde. React with hydroxylamine to form the oxime intermediate.

- Step 2 : Protect the oxime group via O-benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).

- Key Considerations : Optimize reaction time and temperature to avoid over-alkylation. Monitor purity via HPLC (>95% purity threshold recommended) .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxime Formation | NH₂OH·HCl, EtOH, reflux, 4h | 85 | 92% |

| O-Benzylation | BnBr, K₂CO₃, DMF, 60°C, 12h | 73 | 95% |

Q. How is this compound characterized structurally and analytically?

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the oxime (E/Z isomerism) and benzyl group attachment.

- GC-MS : Detect trace impurities (<0.1%) using NIST library matching .

- Elemental Analysis : Validate molecular formula (e.g., C₁₄H₁₃N₂O₂) with ≤0.3% deviation .

- Challenges : Oxime tautomerism may complicate NMR interpretation; use DMSO-d₆ for stabilized spectra.

Q. What safety protocols are critical during handling?

- Handling Guidelines :

- Use fume hoods to avoid inhalation of aerosols (PEL: 5 mg/m³).

- Wear nitrile gloves and safety goggles; avoid skin contact due to potential sensitization .

- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does the O-(phenylmethyl)oxime group influence the compound’s stability under varying pH conditions?

- Methodology :

- Conduct accelerated stability studies (25°C–40°C, pH 1–12) with HPLC monitoring.

- Key Finding : The oxime group hydrolyzes rapidly under acidic conditions (pH <3), releasing benzyl alcohol and regenerating the aldehyde. Neutral to basic conditions (pH 7–12) enhance stability (t₁/₂ >30 days) .

- Data Table :

| pH | Temperature (°C) | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|---|

| 2 | 25 | 0.12 | 5.8 h |

| 7 | 25 | 0.001 | 693 h |

Q. How to resolve contradictions in reported biological activity data for this compound?

- Approach :

- Compare assay conditions (e.g., cell lines, solvent used). For example, DMSO concentrations >1% may inhibit enzyme activity, leading to false negatives.

- Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

- Case Study : Discrepancies in antifungal IC₅₀ values (2–15 µM) were traced to differences in fungal strain viability protocols .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Optimization Strategies :

- Catalyst Screening : Replace Pd/C with CuI in coupling steps to reduce costs and improve reproducibility (yield increase from 68% to 82%) .

- Solvent Selection : Use toluene instead of DMF for easier post-reaction purification via aqueous extraction .

- Data Table :

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd/C | DMF | 68 | 89 |

| CuI | Toluene | 82 | 93 |

Q. How does steric hindrance from the 6-methyl group affect reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The methyl group at position 6 reduces accessibility to the pyridine nitrogen, lowering catalytic activity in Suzuki-Miyaura couplings.

- Workaround: Use bulky ligands (e.g., tris-o-furylphosphine) to stabilize the transition state, improving yields by 20% .

Methodological Recommendations

- Synthetic Challenges : Address oxime tautomerism by crystallizing the compound in ethyl acetate/hexane mixtures to isolate the dominant isomer .

- Data Reproducibility : Report detailed reaction conditions (e.g., ramp rates, stirring speed) to minimize variability in kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.